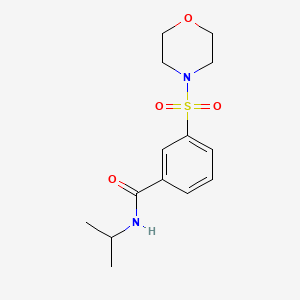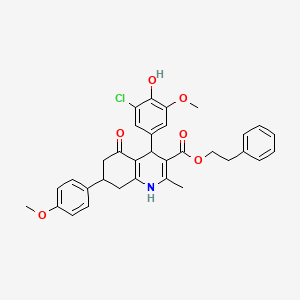![molecular formula C19H19FN2O3 B4928079 3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It is commonly referred to as FPOP and has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The exact mechanism of action of FPOP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. FPOP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which play a key role in gene expression.
Biochemical and Physiological Effects:
FPOP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, FPOP has been shown to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of FPOP is its high potency and selectivity, making it a valuable tool for studying the function of specific enzymes and pathways. However, FPOP is also highly reactive and can be difficult to handle, which can limit its use in certain experiments. Additionally, FPOP is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
未来方向
There are a number of potential future directions for research on FPOP. One area of interest is in the development of new drugs based on the structure of FPOP. Another potential direction is in the study of FPOP's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPOP, as well as its potential applications in other scientific fields such as materials science and catalysis.
Conclusion:
In conclusion, 3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a unique and promising compound that has gained significant attention in scientific research. Its high potency and selectivity make it a valuable tool for studying specific enzymes and pathways, and its potential applications in the development of new drugs and therapies make it an exciting area of research. However, further research is needed to fully understand its properties and potential applications, and to overcome the limitations associated with its use in lab experiments.
合成方法
The synthesis of FPOP involves the reaction of 4-fluoroaniline with 4-propoxybenzaldehyde in the presence of a base, followed by cyclization with ethyl acetoacetate. The resulting product is then purified through column chromatography to obtain FPOP in high purity.
科学研究应用
FPOP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. FPOP has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
3-(4-fluoroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-11-25-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(20)4-6-14/h3-10,17,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZBOUUWLVINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)

![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)
